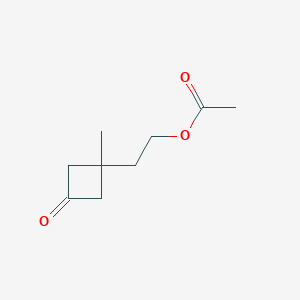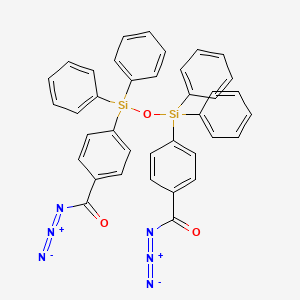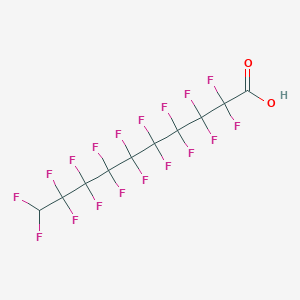
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate is an organic compound with the molecular formula C9H14O3 It is an ester, characterized by the presence of an acetate group attached to a cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxocyclobutyl)ethyl acetate typically involves the esterification of 2-(1-Methyl-3-oxocyclobutyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Hydrolysis: 2-(1-Methyl-3-oxocyclobutyl)ethanol and acetic acid.
Reduction: 2-(1-Methyl-3-oxocyclobutyl)ethanol.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate has several applications in scientific research:
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-3-oxocyclobutyl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acetic acid, which can then participate in various biochemical pathways . The cyclobutyl ring may also interact with hydrophobic pockets in proteins, influencing their activity .
Comparación Con Compuestos Similares
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate can be compared to other esters with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and physical properties compared to linear or branched esters. This structural feature can influence its reactivity and interactions with biological molecules .
List of Similar Compounds
Propiedades
Número CAS |
113994-97-1 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(1-methyl-3-oxocyclobutyl)ethyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-4-3-9(2)5-8(11)6-9/h3-6H2,1-2H3 |
Clave InChI |
FWVPGKJKQPFPLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1(CC(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)

![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)

![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)


